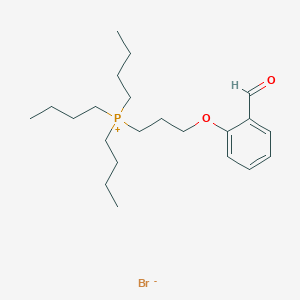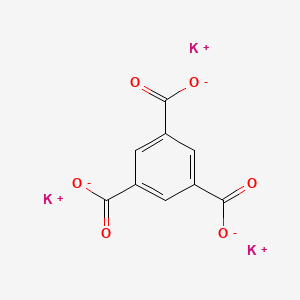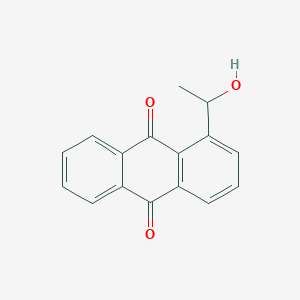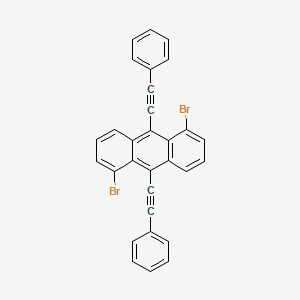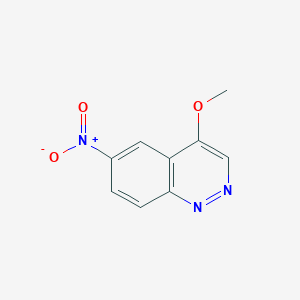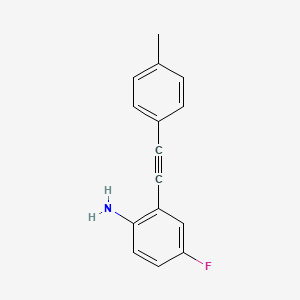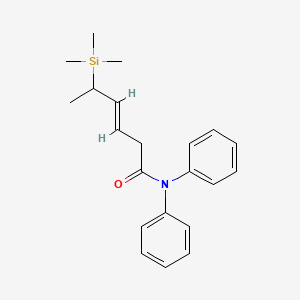
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide is a chemical compound with the molecular formula C21H27NOSi and a molecular weight of 337.531 g/mol . This compound is characterized by the presence of a trimethylsilyl group attached to a hex-3-enamide backbone, with two phenyl groups attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide typically involves the reaction of an appropriate amide precursor with trimethylsilyl reagents under specific conditions. One common method involves the use of lithium hexamethyldisilazide (LiHMDS) and triflic anhydride as reagents . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like triflic anhydride and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced amide derivatives .
Scientific Research Applications
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis, particularly in the formation of enamides. In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological pathways. In industry, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl groups attached to the nitrogen atom may also play a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
N,N-Diphenyl-5-(trimethylsilyl)hex-3-enamide can be compared with other similar compounds, such as N,N-diphenylacetamide and N,N-diphenylpropionamide. These compounds share similar structural features but differ in the length of the carbon chain and the presence of the trimethylsilyl group. The unique presence of the trimethylsilyl group in this compound imparts distinct chemical properties, making it more reactive and stable under certain conditions .
Properties
Molecular Formula |
C21H27NOSi |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
(E)-N,N-diphenyl-5-trimethylsilylhex-3-enamide |
InChI |
InChI=1S/C21H27NOSi/c1-18(24(2,3)4)12-11-17-21(23)22(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-16,18H,17H2,1-4H3/b12-11+ |
InChI Key |
YRSABHBCJUQKQB-VAWYXSNFSA-N |
Isomeric SMILES |
CC(/C=C/CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Canonical SMILES |
CC(C=CCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13140788.png)

![Bicyclo[2.1.1]hexan-5-ol](/img/structure/B13140811.png)

